

The Multifaceted Role of PK11195 in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-METHYLINDOLIN-6-AMINE**

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This technical guide provides an in-depth overview of the medicinal chemistry applications of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK11195 (CAS 85532-75-8). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and diagnostic potential of this significant molecule.

Introduction

PK11195 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.^{[1][2]} Initially referred to as the peripheral benzodiazepine receptor, TSPO is a key player in a variety of cellular processes, making it an attractive target for drug discovery and development.^{[2][3]} PK11195 has emerged as a valuable tool in medicinal chemistry, primarily as a diagnostic imaging agent and, increasingly, as a potential therapeutic agent. This guide will delve into its mechanism of action, applications, and the experimental protocols utilized in its study.

Physicochemical Properties and Quantitative Data

PK11195 is an isoquinoline carboxamide derivative with a molecular weight of 352.9 Da.^[1] Its high lipophilicity contributes to its ability to cross cell membranes and the blood-brain barrier.^[4] The affinity of PK11195 for TSPO has been extensively characterized, with reported Ki values in the low nanomolar range.^[5]

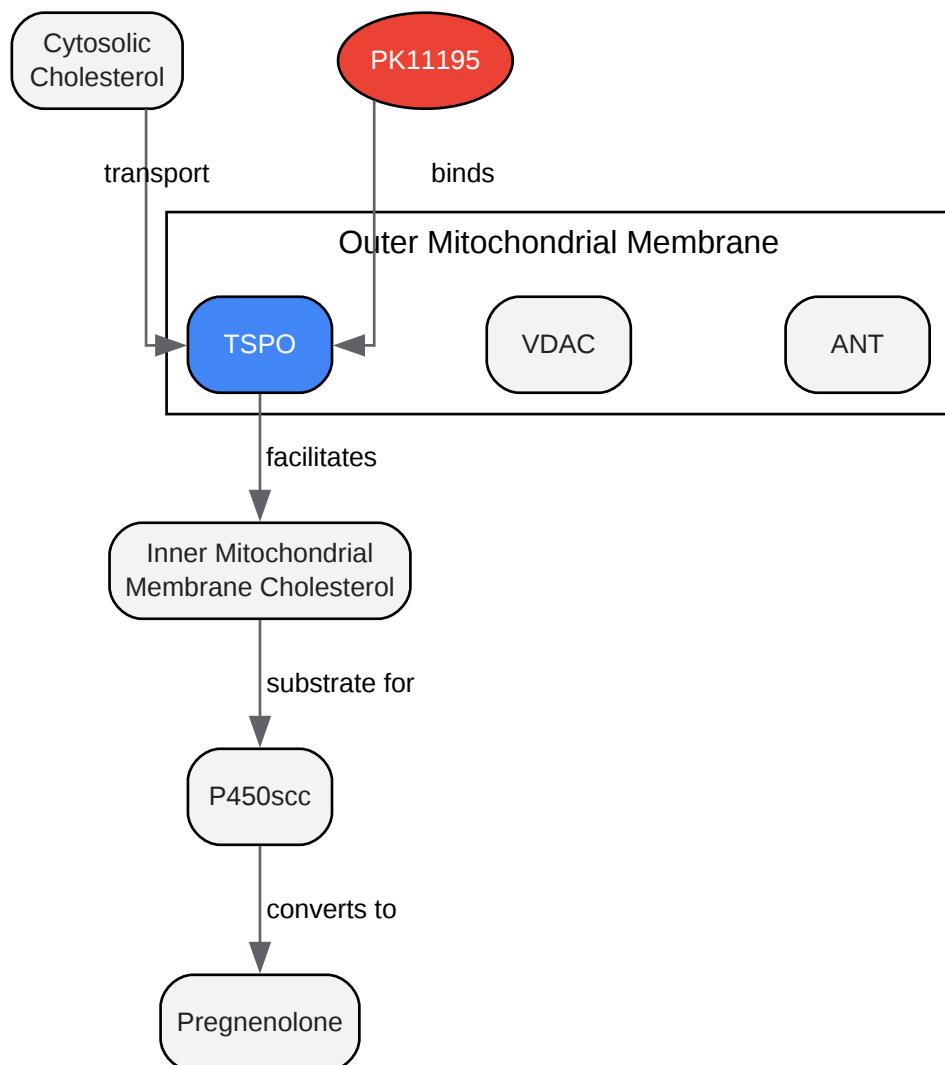
Parameter	Value	Species/Assay Condition	Reference
Ki	3.60 ± 0.41 nM	-	[5]
Ki	0.602 - 3.60 nM	-	[5]
Kd	1.4 nM	Rat Brain	[6]
Kd	4.3 - 6.6 nM	Human Brain	[6]

Mechanism of Action and Signaling Pathways

PK11195 exerts its effects primarily through its interaction with TSPO. TSPO is a component of a multi-protein complex in the outer mitochondrial membrane that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[\[7\]](#) This complex is involved in several critical cellular functions.

Role in Steroidogenesis and Cholesterol Transport

One of the most well-established functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[\[3\]](#)[\[8\]](#) By binding to TSPO, PK11195 can modulate this process, which has implications for conditions associated with neurosteroid imbalances.[\[9\]](#)

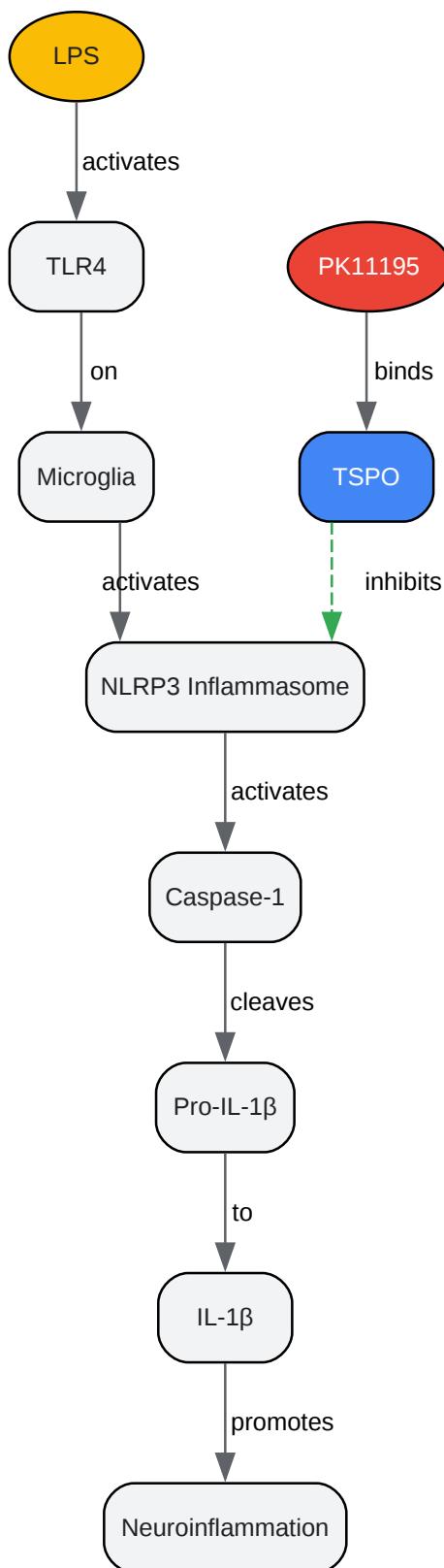
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Caption: TSPO-mediated cholesterol transport and neurosteroidogenesis.

Modulation of Neuroinflammation

TSPO expression is significantly upregulated in activated microglia, the resident immune cells of the central nervous system.^[10] This makes TSPO a valuable biomarker for neuroinflammation. PK11195, particularly in its radiolabeled form (^{[11]C}PK11195), is widely used in Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.^{[11][12][13]}

Recent studies suggest that PK11195 may also have direct anti-inflammatory effects. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, leading to a reduction in the release of pro-inflammatory cytokines like IL-1 β and IL-18.[\[10\]](#)[\[14\]](#)



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Caption: PK11195 modulation of the NLRP3 inflammasome pathway in microglia.

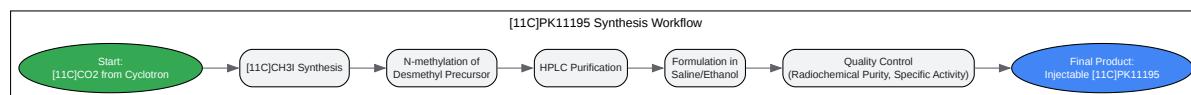
Role in Apoptosis and Cancer

TSPO is also implicated in the regulation of apoptosis, or programmed cell death.[15] PK11195 has been shown to induce apoptosis in various cancer cell lines.[15] Furthermore, it can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents.[1][16] This effect may be mediated, in part, by its ability to block P-glycoprotein efflux pumps, which are often responsible for multidrug resistance in cancer.[16]

Experimental Protocols

Synthesis of $[^{11}\text{C}]$ PK11195 for PET Imaging

The radiosynthesis of $[^{11}\text{C}]$ PK11195 is a crucial step for its use in PET imaging. The following is a generalized protocol based on published methods.[17][18][19]



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Caption: General workflow for the synthesis of $[^{11}\text{C}]$ PK11195.

Methodology:

- Production of $[^{11}\text{C}]$ Methyl Iodide: $[^{11}\text{C}]$ Carbon dioxide produced from a cyclotron is converted to $[^{11}\text{C}]$ methyl iodide ($[^{11}\text{C}]$ CH₃I) using a gas-phase or wet chemistry method.
- N-methylation: The desmethyl precursor of PK11195, (R)-[1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinoline-carboxamide], is dissolved in an appropriate solvent (e.g., DMSO) with a base (e.g., NaOH or NaH).[17][18] The $[^{11}\text{C}]$ CH₃I is then trapped in this solution, and the methylation reaction proceeds at an elevated temperature.[17]
- Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate $[^{11}\text{C}]$ PK11195 from unreacted precursor and other

byproducts.[18]

- Formulation: The collected HPLC fraction containing [11C]PK11195 is reformulated into a physiologically compatible solution, typically by solid-phase extraction and elution with ethanol, followed by dilution with sterile saline.[18]
- Quality Control: The final product undergoes rigorous quality control testing to ensure its radiochemical purity, specific activity, and sterility before administration.[12]

In Vivo PET Imaging Protocol

PET imaging with [11C]PK11195 allows for the non-invasive assessment of TSPO expression in living subjects. The following is a general protocol for animal and human studies.[17][20][21]

Methodology:

- Subject Preparation: Subjects (animals or humans) are positioned in the PET scanner. For animal studies, anesthesia is typically required.[21]
- Radiotracer Administration: A bolus of [11C]PK11195 is administered intravenously.[17]
- Image Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.[17]
- Image Reconstruction and Analysis: The acquired data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images to measure the uptake of the radiotracer in specific tissues. Kinetic modeling is often employed to quantify the binding potential (BPND) of the radiotracer, which is a measure of TSPO density.[20]

In Vitro Binding Assay

In vitro binding assays are used to determine the affinity of PK11195 and other ligands for TSPO.

Methodology:

- Tissue/Cell Preparation: Tissues or cells expressing TSPO are homogenized and centrifuged to isolate the mitochondrial fraction.

- Incubation: The mitochondrial preparation is incubated with a radiolabeled ligand (e.g., [³H]PK11195) and varying concentrations of the unlabeled test compound (e.g., PK11195).
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the K_i value can be calculated.

Future Directions and Conclusion

PK11195 continues to be an invaluable tool in medicinal chemistry. Its primary application as a PET imaging agent for neuroinflammation is well-established and plays a crucial role in understanding the pathophysiology of numerous neurological diseases.^[2] The therapeutic potential of PK11195, particularly in the realms of oncology and neuroprotection, is an active area of research.^{[9][15]} Further investigation into the complex signaling pathways modulated by TSPO and the development of novel TSPO ligands with improved pharmacokinetic and pharmacodynamic properties will undoubtedly open new avenues for the diagnosis and treatment of a wide range of diseases.^[2] This guide provides a foundational understanding of the multifaceted roles of PK11195, encouraging further exploration and innovation in this exciting field.

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- To cite this document: BenchChem. [The Multifaceted Role of PK11195 in Medicinal Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024567#cas-103796-62-9-uses-in-medicinal-chemistry]

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